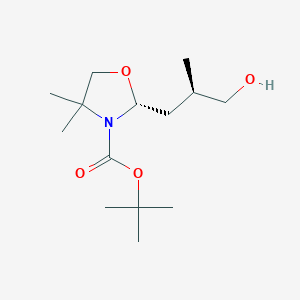

(R)-tert-Butyl 2-((R)-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate

Description

(R)-tert-Butyl 2-((R)-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl ester group, a 4,4-dimethyl-substituted oxazolidine ring, and a stereochemically defined 3-hydroxy-2-methylpropyl side chain. This compound is primarily utilized in asymmetric synthesis and pharmaceutical intermediate preparation due to its steric and electronic properties, which enhance stereocontrol in catalytic reactions . Its safety profile includes precautions against heat exposure (P210) and handling instructions to prevent accidental ingestion or contact (P101, P102) .

Properties

Molecular Formula |

C14H27NO4 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

tert-butyl (2R)-2-[(2R)-3-hydroxy-2-methylpropyl]-4,4-dimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C14H27NO4/c1-10(8-16)7-11-15(14(5,6)9-18-11)12(17)19-13(2,3)4/h10-11,16H,7-9H2,1-6H3/t10-,11-/m1/s1 |

InChI Key |

CSOCAVMWBXJVHC-GHMZBOCLSA-N |

Isomeric SMILES |

C[C@H](C[C@@H]1N(C(CO1)(C)C)C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC(CC1N(C(CO1)(C)C)C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The oxazolidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.

Reduction: LiAlH4, ether as solvent.

Substitution: Various nucleophiles, organic solvents like acetonitrile or dimethylformamide (DMF).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted oxazolidine derivatives.

Scientific Research Applications

®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional and Reactivity Differences

- Hydroxy vs. In contrast, the ethynyl group in the analogue may increase reactivity in click chemistry or cross-coupling reactions .

- Steric Effects : The 4,4-dimethyl substitution on the oxazolidine ring of the target compound provides distinct steric hindrance compared to the 2,2-dimethyl configuration in the analogue, influencing substrate binding in catalytic processes.

Research Findings and Limitations

Key Observations

- Synthetic Utility : The target compound’s chiral hydroxypropyl side chain makes it a candidate for synthesizing enantiomerically pure pharmaceuticals, while ethynyl-bearing analogues are leveraged in modular synthesis (e.g., compound 59A in kinase inhibitor development) .

- Stability : The 4,4-dimethyl substitution likely improves the oxazolidine ring’s conformational stability compared to 2,2-dimethyl analogues, though experimental data on hydrolytic stability are lacking.

Biological Activity

(R)-tert-Butyl 2-((R)-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative with significant potential in pharmaceutical chemistry due to its unique structural features. It possesses a molecular formula of C14H27NO4 and a molecular weight of 273.37 g/mol. The compound's biological activity is primarily attributed to its stereochemistry and the presence of functional groups such as the tert-butyl group, oxazolidine ring, and carboxylate moiety, which may influence various biological interactions.

Structural Characteristics

The compound's structure can be outlined as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C14H27NO4 |

| Molecular Weight | 273.37 g/mol |

| Functional Groups | Tert-butyl, oxazolidine ring, carboxylate |

| Stereochemistry | Chiral centers contributing to biological activity |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of various enzymes, particularly those involved in metabolic pathways. For instance, studies on related oxazolines have indicated their potential as inhibitors for acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism .

- Pharmacological Applications : The unique combination of functional groups in this compound allows for potential applications in drug development. Its oxazolidine structure is known for its ability to interact with biological targets, which could lead to therapeutic uses in conditions such as cancer or metabolic disorders.

- Structure-Activity Relationships (SAR) : Research indicates that modifications in the substituents of oxazolidine derivatives significantly affect their biological activity. For example, variations in the hydroxymethyl group can lead to differing pharmacological profiles. This suggests that this compound may exhibit unique interactions based on its specific structure.

Case Study 1: Enzyme Inhibition

A study focusing on substituted oxazolines demonstrated that certain derivatives exhibited potent inhibitory activity against acid ceramidase, with IC50 values ranging from nanomolar to micromolar concentrations . This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Metabolic Pathway Modulation

Research on similar compounds has shown that they can modulate metabolic pathways by inhibiting key enzymes involved in energy metabolism and lipid synthesis. For instance, derivatives have been found to influence pyruvate transport and fatty acid synthesis in various tissues . This suggests that this compound could similarly impact metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.